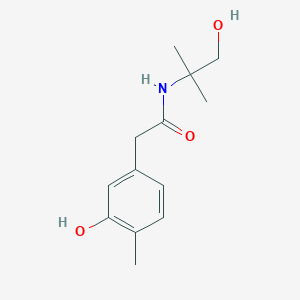
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide, also known as HM-3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which is essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. This is likely due to the higher expression of DHODH in cancer cells compared to normal cells. In addition, 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and may also inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide in lab experiments is its selective toxicity towards cancer cells, which allows for the study of its effects on cancer cells without harming normal cells. However, one limitation is that 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide may not be effective against all types of cancer, and further research is needed to determine its efficacy against different types of cancer.
Future Directions
There are several future directions for the study of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide. One area of interest is the development of more effective and selective DHODH inhibitors, which could lead to the development of new cancer therapies. Another area of interest is the study of the potential synergistic effects of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the long-term effects of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide on normal cells and tissues.
Synthesis Methods
The synthesis of 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves the reaction of 3-hydroxy-4-methylacetophenone with isopropylamine and formaldehyde, followed by acetylation with acetic anhydride. This process yields 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide as a white crystalline powder with a melting point of 143-145°C.
Scientific Research Applications
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exhibits anti-proliferative and pro-apoptotic effects on cancer cells, and may also inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow.
properties
IUPAC Name |
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(6-11(9)16)7-12(17)14-13(2,3)8-15/h4-6,15-16H,7-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGJWCYAEVAFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C)(C)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-4-methylphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)

![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)